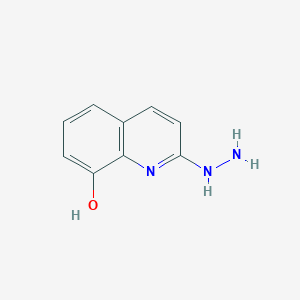

2-Hydrazinylquinolin-8-ol

Übersicht

Beschreibung

2-Hydrazinylquinolin-8-ol is a chemical compound with the molecular formula C9H9N3O. It is a derivative of 8-hydroxyquinoline, a privileged structure known for its broad-ranging pharmacological potential

Vorbereitungsmethoden

The synthesis of 2-Hydrazinylquinolin-8-ol can be achieved through several methods. One common approach involves the reaction of 8-hydroxyquinoline with hydrazine hydrate under specific conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydrazinyl group undergoes oxidation under controlled conditions to yield diazenyl or azoxy derivatives. Autoxidation pathways are particularly notable in dimerization reactions:

Mechanistically, autoxidation involves:

-

Proton shift to form a reactive isomer.

-

Dimerization via nucleophilic substitution.

Reduction Reactions

The hydrazinyl moiety can be reduced to amines using agents like NaBH₄ or catalytic hydrogenation:

Substitution Reactions

The hydrazinyl group participates in nucleophilic substitution with electrophiles:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| 2-Acetylpyridine | Ethanol, reflux | 2-(Pyridin-2-yl)quinolin-8-ol hydrazone | 89% |

| 4-Chlorobenzaldehyde | DMF, 80°C | Hydrazone-coupled quinoline | 78% |

Condensation with Carbonyl Compounds

Reactions with aldehydes/ketones form hydrazones, pivotal for synthesizing Schiff bases and heterocycles:

Cyclization Reactions

The compound serves as a scaffold for synthesizing fused heterocycles:

Metal Chelation

The hydroxyl and hydrazinyl groups enable polydentate coordination with transition metals:

| Metal Ion | Complex Stoichiometry | Application |

|---|---|---|

| Cu²⁺ | 1:2 (M:L) | Inhibits BoNT/A protease (IC₅₀: 1.8 μM) |

| Fe³⁺ | 1:1 | Antioxidant activity |

Functionalization via Diazotization

The hydrazinyl group undergoes diazotization to form reactive intermediates:

| Reagent | Product | Application |

|---|---|---|

| NaNO₂/HCl | Diazonium salt | Cross-coupling with aryl boronic acids |

| HBF₄ | Fluorinated quinoline derivatives | PET imaging probes |

Key Research Findings

-

Antimalarial Activity : Hydrazone derivatives exhibit submicromolar activity against Plasmodium falciparum (IC₅₀: 0.3–0.8 μM) .

-

Neurotoxin Inhibition : Cu²⁺-chelated complexes inhibit botulinum neurotoxin A (BoNT/A) with IC₅₀ values of 1.8–2.4 μM .

-

Cytotoxicity : Pyrazoline derivatives show selective toxicity against multidrug-resistant cancer cells (EC₅₀: 1.2–3.5 μM) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

2-Hydrazinylquinolin-8-ol has been investigated for its potential as an anticancer agent. Studies indicate that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that HQ derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting its utility in developing new chemotherapeutics .

Antimicrobial Properties

Research has shown that HQ possesses antimicrobial activity against a range of pathogens. Its efficacy as an antibacterial and antifungal agent has been documented in several studies. For example, a recent investigation revealed that HQ exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Coordination Chemistry

Ligand Properties

this compound acts as a bidentate ligand, forming stable coordination complexes with various metal ions. These complexes have been studied for their catalytic properties and stability. A comparative analysis of different metal complexes formed with HQ shows enhanced catalytic activity in organic transformations, particularly in oxidation reactions .

Table 1: Coordination Complexes of this compound

| Metal Ion | Complex Stability | Catalytic Activity |

|---|---|---|

| Cu(II) | High | Moderate |

| Ni(II) | Moderate | High |

| Zn(II) | Low | Low |

Material Science Applications

Synthesis of Nanomaterials

Recent studies have highlighted the role of this compound in synthesizing nanomaterials. Its ability to act as a reducing agent allows for the formation of metal nanoparticles with controlled sizes and shapes. For instance, HQ has been used to synthesize silver nanoparticles, which exhibited excellent antibacterial properties .

Table 2: Nanomaterials Synthesized Using this compound

| Nanomaterial Type | Synthesis Method | Properties |

|---|---|---|

| Silver Nanoparticles | Chemical reduction | Antibacterial, conductive |

| Gold Nanoparticles | Chemical reduction | Biocompatible, catalytic |

Wirkmechanismus

The mechanism of action of 2-Hydrazinylquinolin-8-ol involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, which affects the activity of metalloenzymes and disrupts metal-dependent biological pathways . Additionally, it can form complexes with DNA and proteins, influencing their structure and function .

Vergleich Mit ähnlichen Verbindungen

2-Hydrazinylquinolin-8-ol can be compared with other similar compounds, such as:

8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties and broad biological activity.

2-Hydrazinoquinoline: A derivative with similar reactivity but lacking the hydroxyl group, which affects its chemical behavior and applications.

Quinoline derivatives: Various quinoline-based compounds with different substituents that influence their pharmacological and chemical properties.

The uniqueness of this compound lies in its combination of the hydrazinyl and hydroxyl groups, which confer distinct reactivity and potential for diverse applications.

Biologische Aktivität

2-Hydrazinylquinolin-8-ol (CAS Number: 15011-37-7) is a chemical compound derived from 8-hydroxyquinoline, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound has the molecular formula and exhibits properties that enable it to interact with various biological targets. The compound's mechanism of action primarily involves:

- Metal Ion Chelation : It can chelate metal ions, which is crucial for the activity of metalloenzymes and other metal-dependent biological processes.

- Enzyme Inhibition : The compound's structure allows it to inhibit certain enzymes, potentially disrupting metabolic pathways critical for cell survival .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

-

Antimalarial Activity :

A study evaluated several quinoline derivatives, including this compound, for their antiplasmodial efficacy. The results indicated that compounds with hydrazine or hydrazide groups exhibited higher potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The hydrazine derivative demonstrated a promising selectivity index (SI) greater than 1000, indicating low cytotoxicity against human cell lines while maintaining high antimalarial activity . -

Cytotoxicity Against Multidrug-Resistant Cancer Cells :

Research highlighted the ability of this compound derivatives to selectively target P-glycoprotein-expressing multidrug-resistant cancer cells. These compounds not only inhibited cell growth but also led to a significant reduction in P-glycoprotein expression, enhancing the effectiveness of conventional chemotherapeutics . -

Inhibition of Botulinum Neurotoxin A :

The compound was investigated for its potential to inhibit the enzymatic activity of botulinum neurotoxin A. Structure-activity relationship studies revealed that modifications to the quinolinol scaffold could enhance potency. Some derivatives showed submicromolar inhibition in enzymatic assays, indicating potential therapeutic applications in neurotoxic conditions .

Eigenschaften

IUPAC Name |

2-hydrazinylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-8-5-4-6-2-1-3-7(13)9(6)11-8/h1-5,13H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQJACHAEBSDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295717 | |

| Record name | 2-hydrazinylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15011-37-7 | |

| Record name | 15011-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazinylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.